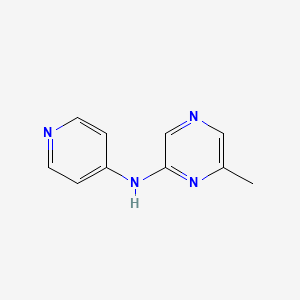

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine

Description

While specific research on "6-methyl-N-(pyridin-4-yl)pyrazin-2-amine" is not extensively documented in publicly available literature, an analysis of its constituent moieties—a methylated pyrazine (B50134) ring linked to a pyridin-4-yl group via an amine bridge—provides a strong foundation for understanding its potential significance. The convergence of these two privileged heterocyclic systems suggests a promising area for investigation in drug discovery and chemical biology.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.comnih.gov Pyrazine derivatives are known to exhibit pharmacological effects including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities. mdpi.comnih.gov The presence of the pyrazine core in various clinically approved drugs underscores its importance in drug design. benthamdirect.com Its electron-deficient nature and ability to participate in hydrogen bonding contribute to its favorable interactions with biological targets. researchgate.net

Similarly, the pyridin-2-amine scaffold is a cornerstone in medicinal chemistry. rsc.org Pyridine (B92270) and its derivatives are integral to a vast number of pharmaceuticals and bioactive compounds. researchgate.netnih.gov The pyridine ring can act as a bioisostere for other functional groups and its basic nitrogen atom can be crucial for molecular recognition and solubility. semanticscholar.org The 2-aminopyridine moiety, in particular, serves as a versatile building block for the synthesis of diverse and complex molecules with significant therapeutic potential. rsc.org

The combination of a pyrazine and a pyridine ring within a single molecule, as seen in this compound, creates a novel chemical entity with the potential for synergistic or unique biological activities. The methyl group on the pyrazine ring can also influence the compound's metabolic stability and binding affinity.

The study of pyrazine chemistry dates back to the 19th century, with early syntheses such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879. wikipedia.org Initially, research on pyrazines was largely focused on their synthesis and role as flavor and aroma compounds found in roasted and baked goods. wikipedia.org However, the discovery of naturally occurring pyrazines with biological activity, such as tetramethylpyrazine (ligustrazine) which is reported to have neuroprotective effects, spurred interest in their medicinal applications. wikipedia.org Over the last few decades, extensive research has led to the development of numerous pyrazine-containing drugs, including the proteasome inhibitor bortezomib. nih.gov

The history of pyridine derivatives in medicinal chemistry is even more extensive. The first pyridine base, picoline, was isolated in 1846. researchgate.net The structural elucidation of pyridine and the development of synthetic methods in the late 19th century paved the way for its widespread use in drug development. researchgate.netnih.gov Pyridine scaffolds are present in a multitude of natural alkaloids and have been incorporated into a diverse range of FDA-approved drugs. nih.govrsc.org The 2-aminopyridine scaffold has been a key component in the development of various therapeutic agents, including inhibitors for targets like cyclin-dependent kinase 8 (CDK8) for cancer therapy. acs.org

The historical success of both pyrazine and pyridin-2-amine derivatives in producing clinically relevant molecules provides a strong rationale for the investigation of hybrid structures like this compound.

| Compound Class | Key Historical Milestones |

| Pyrazine Derivatives | 1876: Staedel–Rugheimer pyrazine synthesis. wikipedia.org |

| 1879: Gutknecht pyrazine synthesis. wikipedia.org | |

| Mid-20th Century: Identification in food and flavor chemistry. wikipedia.org | |

| Late 20th Century: Discovery of bioactive natural pyrazines and development of synthetic derivatives for medicinal use. wikipedia.orgnih.gov | |

| Pyridin-2-amine Derivatives | 1846: Isolation of the first pyridine base, picoline. researchgate.net |

| Late 19th Century: Structural elucidation and development of synthetic methods for pyridine. researchgate.netnih.gov | |

| 20th Century to Present: Widespread incorporation into a vast array of pharmaceuticals. nih.govrsc.org |

| Bioactive Pyrazine Derivatives | Reported Biological Activities |

| Bortezomib | Proteasome inhibitor, anticancer nih.gov |

| Tetramethylpyrazine (Ligustrazine) | Neuroprotective, antioxidant wikipedia.org |

| Amiloride | Diuretic |

| Praziquantel | Anthelmintic |

| Bioactive Pyridin-2-amine Derivatives | Reported Biological Activities |

| Piroxicam | Anti-inflammatory |

| Sulfapyridine | Antibacterial |

| Tenoxicam | Anti-inflammatory |

| Tripelennamine | Antihistamine |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-N-pyridin-4-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBIYTYOCPMMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl N Pyridin 4 Yl Pyrazin 2 Amine and Its Analogs

Direct Synthesis Approaches to 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine

The direct construction of the this compound scaffold is primarily achieved through reactions that form a bond between the pyrazine (B50134) and pyridine (B92270) rings.

N-Arylation Reactions Utilizing Pyrazin-2-amine and Pyridin-4-amine Precursors

N-arylation reactions are a common method for forming a carbon-nitrogen bond between an amine and an aryl halide. In the context of synthesizing this compound, this would typically involve reacting a pyrazin-2-amine derivative with a 4-halopyridine or vice versa.

Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for this transformation. nih.govacs.org These reactions often use palladium or copper catalysts to facilitate the coupling of an amine with an aryl halide. nih.gov For instance, 2-amino-6-methylpyrazine could be coupled with a 4-halopyridine in the presence of a palladium catalyst and a base to yield the target compound. While specific examples for this compound are not detailed in the provided results, the general applicability of these methods to similar heterocyclic systems is well-established. nih.gov

Key components of these reactions often include:

Catalyst: Palladium complexes, such as dichlorobis(triphenylphosphine)palladium(II), are frequently used. nih.gov

Ligand: Phosphine-based ligands like Xantphos can improve catalyst performance. nih.gov

Base: A base, such as sodium tert-butoxide, is required to facilitate the reaction. nih.gov

Solvent: Toluene is a common solvent for these reactions. nih.gov

Coupling Reactions and Multistep Syntheses for the Pyrazine-Amine Scaffold

Multistep synthetic routes offer a versatile approach to constructing the pyrazine-amine scaffold. These methods often involve building the pyrazine ring first and then introducing the aminopyridine moiety.

One potential strategy involves the Suzuki coupling reaction. For example, a bromo-substituted pyrazine could be reacted with a pyridylboronic acid to form the C-C bond between the two rings, followed by the introduction of the amino group. While direct examples for the target molecule are not provided, the Suzuki coupling has been successfully used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating its utility in functionalizing pyrazine rings. mdpi.com

Another approach is the Stille cross-coupling reaction, which has been reported in pyrazine chemistry. rsc.org This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.

Synthesis of Constituent Heterocyclic Moieties and Precursors

The synthesis of the individual pyrazine and aminopyridine building blocks is a crucial first step in many synthetic routes.

General Synthetic Routes to Pyrazine Derivatives (e.g., Condensation, Cyclization, Metal Catalysis)

A variety of methods exist for the synthesis of pyrazine and its derivatives. wikipedia.org

Condensation Reactions: The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) are classic methods that involve the self-condensation of α-ketoamines. wikipedia.org Industrially, pyrazines can be synthesized by the condensation of ethylenediamine (B42938) with vicinal diols. nih.gov

Dehydrogenative Coupling: More modern approaches include the manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org

From Amino Acids: A biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes derived from common amino acids, followed by air oxidation. nih.gov

From N-allyl malonamides: A sequence starting with the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization can produce pyrazines with ester and hydroxy groups. rsc.org

Aminopyridine Synthesis via C-N Bond Formation

The synthesis of aminopyridines is a well-established area of organic chemistry.

Substitution of Halopyridines: A common method involves the substitution of a 2-halopyridine with an amine. nih.gov This can be achieved using lithiated amines, high temperatures, or transition metal catalysis. The Buchwald-Hartwig amination, using a palladium catalyst, is a powerful technique for this transformation. nih.gov Copper-catalyzed methods have also been developed. nih.gov

Chichibabin Reaction: The traditional Chichibabin reaction uses sodium amide and pyridines to synthesize 2-aminopyridines. acs.org

From Pyridine-N-Oxides: A three-stage synthesis starting from pyridine-N-oxide and proceeding through 4-nitropyridine-N-oxide can produce 4-aminopyridine (B3432731) in good yield. semanticscholar.org

Multicomponent Reactions: A one-pot, multicomponent reaction using enaminones as key precursors can provide access to a variety of substituted 2-aminopyridines under solvent-free conditions. nih.gov

Derivatization Strategies for this compound Scaffolds

Once the core this compound scaffold is synthesized, it can be further modified to create a library of related compounds.

Derivatization can be achieved by introducing various substituents onto the pyrazine or pyridine rings. For example, condensation of 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride with substituted anilines has been used to create a series of amides. researchgate.netnih.gov

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also valuable tools for derivatization. rsc.org For instance, 2-amino-5-bromopyrazine (B17997) has been shown to react smoothly with methoxy- and chloropyridyl boronic acids in a Suzuki coupling. rsc.org

Below is an interactive data table summarizing some of the synthetic methodologies discussed:

| Methodology | Description | Key Reagents/Catalysts | Relevant Compounds |

| Buchwald-Hartwig Amination | Forms a C-N bond between an amine and an aryl halide. | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base. | 2-Aminopyridines, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. nih.govnih.gov |

| Suzuki Coupling | Forms a C-C bond between an organoboron compound and an organic halide. | Palladium catalyst (e.g., Pd(PPh₃)₄), base. | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com |

| Staedel–Rugheimer Pyrazine Synthesis | Self-condensation of an amino ketone to form a pyrazine. | 2-Chloroacetophenone, ammonia. | Pyrazine. wikipedia.org |

| Gutknecht Pyrazine Synthesis | A variation of the Staedel–Rugheimer synthesis based on the self-condensation of an α-ketoamine. | α-ketoamine. | Pyrazine. wikipedia.org |

| Dehydrogenative Coupling | Self-coupling of 2-amino alcohols to form pyrazines. | Manganese pincer complexes. | 2,5-Substituted pyrazines. nih.govacs.org |

| Chichibabin Reaction | Amination of pyridine to form 2-aminopyridine. | Sodium amide. | 2-Aminopyridines. acs.org |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of N-arylpyrazin-2-amines. This reaction typically involves the displacement of a leaving group, such as a halogen, on the pyrazine ring by an amine nucleophile. The highly electron-deficient nature of the pyrazine system facilitates this type of reaction. rsc.org

For instance, the synthesis can be achieved by reacting a halopyrazine, such as 2-chloro-6-methylpyrazine, with 4-aminopyridine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The lone pair of electrons on the nitrogen atom of 4-aminopyridine attacks the carbon atom bearing the halogen on the pyrazine ring, leading to the formation of a Meisenheimer complex intermediate, which then eliminates the halide ion to yield the final product.

While effective, the reaction of amines with alkyl halides can sometimes be difficult to control, potentially leading to multiple substitutions and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) complexes. youtube.com Careful control of stoichiometry and reaction conditions is therefore essential to achieve the desired monosubstituted product. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of pyrazine derivatives. rsc.orgtandfonline.com

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C-C bonds and has been successfully applied to halogenated pyrazines. rsc.org It involves the reaction of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov For the synthesis of analogs of this compound, a suitably substituted pyrazine could be coupled with an appropriate aryl or heteroaryl boronic acid. mdpi.com The reaction tolerates a wide variety of functional groups and generally proceeds under mild conditions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of C-N bonds and is particularly useful for preparing aryl amines. wikipedia.org It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgyoutube.com This method has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives and can be adapted for pyrazine systems. nih.gov The development of specialized, bulky, electron-rich phosphine ligands has significantly improved the efficiency and scope of this reaction. youtube.com The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the desired product and regenerate the catalyst. wikipedia.org

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov This protocol could be adapted for the synthesis of this compound from 2-halo-6-methylpyrazine and 4-aminopyridine.

Table 1: Comparison of Suzuki and Buchwald-Hartwig Reactions for Pyrazine Functionalization

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Bond Formed | C-C | C-N |

| Pyrazine Substrate | Halopyrazine, Pyrazine triflate | Halopyrazine, Pyrazine triflate |

| Coupling Partner | Aryl/heteroaryl boronic acid or ester | Primary or secondary amine |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Palladium complex with phosphine ligands (e.g., XPhos, SPhos) |

| Advantages | Mild conditions, high functional group tolerance, readily available reagents. nih.gov | Direct formation of C-N bonds, wide scope of amines. wikipedia.org |

| Challenges | Requires synthesis of boronic acid partner. | Sensitivity of some catalysts to air and moisture. |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netnih.gov This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. nih.gov

In the context of this compound, the primary amino group can react with various aldehydes or ketones to form the corresponding Schiff base derivatives. These derivatives are valuable for further synthetic transformations and have been studied for their potential biological activities. nih.gov The formation of the imine bond introduces a C=N double bond, which can be a site for further reactions, such as reduction to form a secondary amine.

The general structure of a Schiff base is R₂C=NR', where R' is not a hydrogen atom. nih.gov The formation of these compounds is a common strategy in the synthesis of various heterocyclic systems and coordination complexes. researchgate.netnih.gov

Functional Group Interconversions (e.g., Oxidation, Reduction)

Functional group interconversions are essential for modifying a molecule's structure and properties without altering the core skeleton. For pyrazine derivatives, these transformations can include oxidation, reduction, and other modifications of substituents on the ring.

Oxidation: Depending on the substituents present, oxidation reactions can be used to introduce new functional groups. For example, a methyl group on the pyrazine ring could potentially be oxidized to a carboxylic acid.

Reduction: The pyrazine ring itself can be reduced under certain conditions. For instance, palladium-catalyzed hydrogenation of pyrazines can lead to the formation of piperazines. worktribe.comrsc.org The hydrogenation of methyl pyrazine-2-carboxylate (B1225951) over a Pd/C catalyst has been shown to proceed in two distinct stages, initially forming a stable tetrahydropyrazine (B3061110) derivative. worktribe.com The nature of the substituents on the pyrazine ring can significantly influence the reactivity and outcome of the hydrogenation. worktribe.com In some cases, reduction of a nitro group to an amino group is a key step in the synthesis of more complex pyrazine-containing molecules. rsc.org For example, the reduction of a nitropyrimidine intermediate using stannous chloride or palladium on carbon has been reported. google.com

Various chemical transformations, such as nitration, acetylation, esterification, and bromination, have been carried out on pyrazine-based starting materials containing amine or amide groups to generate diverse derivatives. imist.maimist.ma

Metal Chelation and Complex Formation

The nitrogen atoms in the pyrazine and pyridine rings of this compound can act as ligands, coordinating to metal ions to form metal complexes. The ability of pyrazine derivatives to form complexes with transition metals is well-documented. mdpi.com Schiff bases derived from pyrazines are also effective ligands for forming coordination complexes. nih.gov The formation of these complexes can alter the electronic properties and reactivity of the parent molecule. The complexation typically occurs through the donation of lone pair electrons from the nitrogen atoms to the metal center. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes is crucial for improving yield, reducing costs, and ensuring the scalability of a chemical process. This involves the careful selection of reagents, solvents, catalysts, and reaction conditions such as temperature and time.

Catalyst Systems (e.g., Palladium, Copper)

The choice of catalyst is paramount in cross-coupling reactions for the synthesis of pyrazine derivatives.

Palladium Catalysts: Palladium-based catalysts are the most widely used for both Suzuki and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net The efficiency of these catalysts is often enhanced by the use of specific ligands. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to dramatically improve reaction outcomes. youtube.com In some cases, palladium nanoparticles immobilized on a supramolecular host have demonstrated high catalytic activity and recyclability in Suzuki-Miyaura coupling reactions, achieving excellent yields with low palladium loading. researchgate.net The optimization of palladium catalyst systems, including the screening of different ligands and precatalysts, is a key area of research for improving the synthesis of functionalized pyrazines. nih.gov

Copper Catalysts: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. mdpi.commdpi.com These reactions are often cheaper and can be more environmentally friendly. mdpi.com Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand such as L-proline, for the N-arylation of nitrogen-containing heterocycles with aryl halides. mdpi.comnih.gov Copper-catalyzed reactions have been shown to be effective for the N-arylation of a variety of amines, including those containing adamantane (B196018) moieties. mdpi.com

Table 2: Overview of Catalyst Systems in Pyrazine Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium(0) with Phosphine Ligands | Suzuki, Buchwald-Hartwig | High efficiency, broad substrate scope, ligand-dependent reactivity. rsc.orgwikipedia.org |

| Palladium Nanoparticles | Suzuki | Recyclable, high activity at low loading. researchgate.net |

| Copper(I) Iodide with Ligands | Ullmann N-Arylation | Cost-effective, alternative to palladium, suitable for various N-heterocycles. mdpi.comnih.gov |

Solvent Selection and Reaction Temperature Control

The selection of an appropriate solvent and the precise control of reaction temperature are critical parameters in the synthesis of this compound and its analogs. These factors significantly influence reaction rates, yields, and the formation of byproducts. The choice of solvent is dictated by the nature of the reactants and the specific type of chemical transformation being performed, such as nucleophilic aromatic substitution (SNAr), coupling reactions, or reductions.

For SNAr reactions, which are common in the synthesis of related heterocyclic amines, polar aprotic solvents are frequently employed. Solvents such as N,N-dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective in solubilizing reactants and facilitating the reaction between an amine and a halogenated pyrazine or pyrimidine (B1678525) ring. rsc.orgnih.gov For instance, in the synthesis of pyrimidine analogs, a mixture of N,N-diisopropylethylamine and NMP was heated to 100 °C to achieve the desired substitution. nih.gov Similarly, the reaction of 2-chloro-5-nitropyridine (B43025) with 1-Boc-piperazine was conducted at an elevated temperature of 110 °C. rsc.org In other cases, such as the synthesis of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives, refluxing in butanol for extended periods is an effective method. researchgate.net

Temperature control is paramount for managing reaction kinetics and selectivity. Low temperatures, sometimes as low as -78 °C, are often necessary for reactions involving highly reactive organometallic intermediates, such as n-butyllithium (n-BuLi) in diethyl ether (Et₂O), to prevent side reactions. nih.gov In contrast, palladium-catalyzed coupling reactions and SNAr reactions typically require heating to overcome activation energy barriers. rsc.orgnih.gov For example, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was initiated at 10–15 °C and then stirred at 20 °C in tetrahydrofuran (B95107) (THF). mdpi.com The precise temperature profile—whether it involves initial cooling followed by warming to room temperature or sustained heating at reflux—is optimized for each specific synthetic step to maximize the yield of the desired product. nih.gov

Table 1: Solvent and Temperature Conditions in the Synthesis of Analogs

| Reaction Type | Solvent(s) | Temperature | Source |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | N-Methyl-2-pyrrolidone (NMP) | 100 °C | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | N,N-dimethylformamide (DMF) | Not specified | nih.gov |

| Lithiation / Alkylation | Diethyl ether (Et₂O) | -78 °C to Room Temp | nih.gov |

| Nucleophilic Substitution | Tetrahydrofuran (THF) | 10–20 °C | mdpi.com |

| Amination | Butanol | Reflux | researchgate.net |

| Amine Coupling | N,N-dimethylformamide (DMF) | Not specified | rsc.org |

Spectroscopic and Analytical Characterization of 6 Methyl N Pyridin 4 Yl Pyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine, distinct signals are expected for the protons of the methyl group, the pyrazine (B50134) ring, and the pyridine (B92270) ring. The methyl group protons on the pyrazine ring would likely appear as a singlet in the upfield region of the spectrum. The protons on the pyrazine ring itself are expected to produce two singlets. The pyridine ring protons would typically exhibit two sets of doublets, characteristic of a 1,4-disubstituted aromatic system. The amine (N-H) proton would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.4 | Singlet |

| Pyrazine-H | ~7.9 | Singlet |

| Pyrazine-H | ~8.1 | Singlet |

| Pyridine-H (ortho to N) | ~8.4 | Doublet |

| Pyridine-H (meta to N) | ~7.5 | Doublet |

Note: These are predicted values and may vary in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is anticipated that this compound would display ten distinct carbon signals, corresponding to each unique carbon atom in the structure. The methyl carbon would resonate at a high field (low ppm value). The carbons of the pyrazine and pyridine rings would appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the nitrogen atoms and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~20 |

| Pyrazine-C (C-CH₃) | ~155 |

| Pyrazine-C (C-NH) | ~158 |

| Pyrazine-CH | ~135 |

| Pyrazine-CH | ~140 |

| Pyridine-C (C-NH) | ~148 |

| Pyridine-CH (ortho to N) | ~150 |

| Pyridine-CH (meta to N) | ~112 |

Note: These are predicted values and may vary in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, the molecular ion peak [M+H]⁺ for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Given the molecular formula C₁₀H₁₀N₄, the molecular weight is 186.22 g/mol . Therefore, the [M+H]⁺ peak would be anticipated at approximately m/z 187.23.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In an LC-MS analysis of this compound, the compound would first be separated from any impurities, and the mass spectrometer would then confirm its identity by detecting the characteristic molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | ~187.23 |

Note: These are predicted values and may vary in experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations within the pyrazine and pyridine rings, and various bending vibrations.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

Note: These are predicted values and may vary in experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

N-H Vibrations: A key feature would be the stretching vibration of the secondary amine (N-H) group, typically appearing in the region of 3300-3500 cm⁻¹. The exact position and shape of this band could provide insights into hydrogen bonding within the crystalline structure.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyrazine and pyridine rings would be observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine and pyridine rings are expected in the 1400-1650 cm⁻¹ region. These bands are often complex due to resonance within the heterocyclic systems.

C-N Vibrations: The C-N stretching vibrations of the amine linkage would likely be found in the 1200-1350 cm⁻¹ range.

Ring Bending Modes: Out-of-plane C-H bending vibrations for the substituted aromatic rings would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution patterns.

Without experimental data, a definitive table of vibrational frequencies cannot be provided.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the pyrazine and pyridine rings would likely produce prominent Raman bands. The C-H and N-H stretching vibrations would also be observable, although typically weaker than in the IR spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions within the conjugated pyrazine and pyridine ring systems. The presence of the amino and methyl groups as substituents would influence the position and intensity of these absorption maxima (λmax). It is anticipated that the compound would exhibit strong absorption in the UV region, potentially with shoulders or distinct peaks indicating different electronic transitions.

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal XRD analysis of this compound would provide detailed information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Crystal Packing: The arrangement of molecules in the unit cell, including intermolecular interactions such as hydrogen bonding and π-π stacking.

Conformation: The relative orientation of the pyrazine and pyridine rings.

This data would be invaluable for understanding the solid-state properties of the compound. However, no published crystal structure for this specific molecule was found.

Powder X-ray Diffraction (XRD)

Powder XRD is used to identify crystalline phases and can be used for purity assessment of a solid sample. The powder XRD pattern of this compound would consist of a series of diffraction peaks at specific 2θ angles. This pattern serves as a unique fingerprint for the crystalline form of the compound. While this technique is crucial for characterizing bulk material, specific diffraction data for this compound is not available in the surveyed literature.

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a chemical compound. An HPLC method for this compound would typically involve:

Stationary Phase: A C18 reversed-phase column is a common choice for molecules of this type.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient to ensure good separation.

Detection: A UV detector set to a wavelength where the compound strongly absorbs would be used to monitor the eluent.

A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. While HPLC is a standard technique for purity verification, published chromatograms specific to this compound were not identified.

A comprehensive search of scientific databases and literature has been conducted to gather information on the morphological characterization of the chemical compound this compound, specifically using Scanning Electron Microscopy (SEM).

Despite a thorough review, no publicly available research data or analytical reports detailing the SEM analysis of this compound were found. Therefore, it is not possible to provide specific details on its surface topography, particle shape, or size distribution as determined by this method.

Computational Chemistry and Molecular Modeling Studies of 6 Methyl N Pyridin 4 Yl Pyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in characterizing the intrinsic properties of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine. These calculations offer a detailed view of the molecule's geometry, electronic landscape, and reactivity.

Geometric Optimization and Structural Parameters

Table 1: Selected Optimized Structural Parameters of this compound

| Parameter | Value (Å/°) |

|---|---|

| Pyrazine (B50134) C-N bond length | ~1.34 Å |

| Pyridine (B92270) C-N bond length | ~1.33 Å |

| C-N amine bond length | ~1.38 Å |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO, Molecular Electrostatic Potential - MEP)

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich pyrazine and amine moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, these maps highlight electronegative regions (typically colored red) around the nitrogen atoms of the pyrazine and pyridine rings, which are potential sites for hydrogen bonding and other electrostatic interactions. Electrophilic regions (colored blue) are generally found around the hydrogen atoms of the amine group.

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, chemical hardness, chemical softness, and the electrophilicity index. A lower chemical hardness and higher chemical softness suggest greater reactivity. The electrophilicity index provides a measure of the molecule's ability to accept electrons. These parameters are invaluable for predicting how this compound will behave in different chemical environments.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Typical Calculated Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| Energy Gap (HOMO-LUMO) | ~ 4.5 eV |

| Chemical Hardness (η) | ~ 2.25 eV |

Electronic Properties and Optical Behavior (e.g., Hyperpolarizability, NLO properties, Electronic Transitions)

The interaction of this compound with an electric field determines its optical properties. Calculations of polarizability and first-order hyperpolarizability are used to predict its potential for applications in nonlinear optics (NLO). Molecules with significant hyperpolarizability can alter the properties of light passing through them, which is a desirable characteristic for materials used in optical devices. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, identifying the wavelengths of light the molecule is likely to absorb and the nature of the corresponding electronic transitions, often involving charge transfer between different parts of the molecule.

Natural Bond Orbital (NBO) Analysis and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the molecule. It examines the delocalization of electron density between filled and vacant orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis can quantify the stability arising from these interactions, for instance, between the lone pair electrons on the nitrogen atoms and the antibonding orbitals of adjacent bonds. This analysis helps to rationalize the molecule's geometry and electronic structure.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are primarily used to investigate its potential as a ligand for biological targets such as enzymes or receptors. These simulations place the molecule into the binding site of a protein and calculate a docking score, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Target Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For aminopyrimidine- and aminopyrazine-based molecules, which are common scaffolds for kinase inhibitors, the binding mode often involves the formation of critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. researchgate.net Studies on analogous N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine inhibitors targeting cyclin-dependent kinases (CDKs) reveal a common binding pattern where the aminopyrimidine core acts as a scaffold. researchgate.net The pyrimidine (B1678525) nitrogen and the exocyclic amine typically form two or three hydrogen bonds with the backbone amide groups of hinge residues, such as Valine or Alanine. researchgate.net

In the case of this compound, docking simulations would predict a similar binding mode. The pyrazine ring and the 2-amino group are expected to anchor the molecule in the ATP-binding site by interacting with the hinge region. The pyridin-4-yl moiety and the methyl group would then project into other regions of the binding pocket, where their interactions can determine the compound's potency and selectivity. Induced-fit docking (IFD) studies, which account for protein flexibility, can further refine these predictions, showing how the protein accommodates the ligand to achieve an optimal binding conformation. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Hydrogen Bonding: The primary hydrogen bonds are expected to form between the N-H of the amino linker and a pyrazine ring nitrogen with the kinase hinge backbone. researchgate.netmdpi.com Additional hydrogen bonds may form between the pyridine nitrogen and nearby donor residues or water molecules in the binding site.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyrazine and pyridine rings are capable of forming π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His) in the active site. mdpi.comresearchgate.net

Hydrophobic Interactions: The methyl group on the pyrazine ring can engage in favorable hydrophobic or van der Waals interactions with nonpolar residues, contributing to binding affinity.

These interactions, predicted through modeling, provide a detailed map of how the ligand is recognized by its target, guiding further optimization.

| Interaction Type | Potential Involved Moiety | Likely Interacting Residues | Reference |

| Hydrogen Bonding | Amino group (N-H), Pyrazine Nitrogen | Hinge backbone (e.g., Val, Ala) | researchgate.netmdpi.com |

| Hydrogen Bonding | Pyridine Nitrogen | Asp, Glu, Thr, Water | researchgate.net |

| π-π Stacking | Pyrazine Ring, Pyridine Ring | Phe, Tyr, His | mdpi.comresearchgate.net |

| Hydrophobic Interactions | Methyl Group | Ala, Val, Leu, Ile | mdpi.com |

| C-H···N Interactions | Aromatic C-H | Nitrogen atoms in residues | researchgate.net |

Binding Affinity Prediction and Ranking

Computational models can provide quantitative estimates of binding affinity, which are essential for prioritizing compounds for synthesis and testing. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the free energy of binding from molecular dynamics simulation snapshots. mdpi.com These calculations consider enthalpic contributions from molecular mechanics energies and entropic contributions, providing a more accurate prediction than simple docking scores. mdpi.com

For allosteric modulators, operational models of allosterism can be used to analyze experimental data and estimate binding affinity (pKB values) and cooperativity. nih.gov In high-throughput virtual screening, simpler and faster scoring functions are used to rank large libraries of compounds, with more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) being reserved for accurately predicting the relative binding affinities of a smaller set of high-priority lead compounds. These predictive methods are crucial for ranking a series of analogs based on their predicted affinity for a target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for understanding which molecular properties are key drivers of potency and for predicting the activity of novel compounds.

Derivation of Structure-Activity Correlations

To build a QSAR model, a series of analogs of a parent structure like this compound is required, along with their measured biological activities (e.g., IC₅₀ values). In 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov Partial least squares (PLS) analysis is then used to derive a correlation between variations in these fields and the observed activity. nih.gov

The results are often visualized as 3D contour maps:

Steric Maps: Indicate regions where bulky groups increase (green contours) or decrease (yellow contours) activity. For instance, a green contour near a specific position would suggest that adding a larger substituent there could enhance binding.

Electrostatic Maps: Show where positive charge (blue contours) or negative charge (red contours) is favorable for activity. A blue contour near the pyridine ring might suggest that electron-withdrawing substituents could improve potency.

These maps provide a clear, visual guide to the structure-activity relationship (SAR), highlighting the key molecular features that govern biological activity. nih.govmdpi.com

| QSAR Model Parameter | Description | Typical Value for a Predictive Model | Reference |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by cross-validation. | > 0.5 | nih.govnih.gov |

| R² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | > 0.6 | nih.govnih.gov |

| R²_pred (External validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.6 | nih.govnih.gov |

Predictive Modeling for Rational Compound Design

Once a QSAR model has been developed and rigorously validated, its primary application is in predictive modeling for the rational design of new compounds. nih.govnih.gov By using the derived mathematical equation, researchers can predict the biological activity of novel, not-yet-synthesized analogs of this compound. nih.gov

This predictive capability allows computational chemists to:

Screen Virtual Libraries: Rapidly evaluate large virtual libraries of potential derivatives to identify those with the highest predicted potency.

Prioritize Synthetic Targets: Focus synthetic chemistry efforts on the most promising candidates, saving time and resources.

Hypothesize New Designs: Use the insights from the QSAR contour maps to design novel molecules with optimized properties, such as adding a bulky group in a sterically favorable region or an electronegative atom in an electrostatically favorable one. nih.gov

This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern rational drug design, enabling the efficient optimization of lead compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms in the ligand-protein complex over time. yums.ac.ir MD simulations are crucial for assessing the stability of a predicted binding pose and understanding the conformational dynamics of both the ligand and the protein upon binding. mdpi.commdpi.com

An MD simulation begins with the docked ligand-protein complex, which is then placed in a simulated physiological environment (a box of water molecules and ions). The forces on all atoms are calculated, and their movements are simulated over nanoseconds or microseconds. yums.ac.ir Analysis of the resulting trajectory can reveal:

Binding Pose Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can determine if the initial docking pose is stable. A low and stable RMSD suggests a credible binding mode. yums.ac.ir

Intermolecular Interactions: The persistence of key interactions, such as hydrogen bonds, can be tracked throughout the simulation to confirm their importance for binding.

Conformational Changes: MD can reveal how the ligand and protein adapt to each other. The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. yums.ac.ir

Binding Free Energy: As mentioned previously, trajectories from MD simulations can be used in methods like MM/GBSA to calculate a more accurate estimation of binding affinity. mdpi.com

These simulations provide a more realistic and detailed picture of the ligand-protein interaction, validating initial hypotheses from docking and QSAR studies and offering deeper insights into the molecular basis of recognition and activity. mdpi.com

Biological Activity and Mechanism of Action Research for 6 Methyl N Pyridin 4 Yl Pyrazin 2 Amine

Target Identification and Molecular Engagement

There is currently no publicly available research detailing the specific molecular targets or engagement mechanisms of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine.

Enzyme Inhibition Studies

No studies were found that investigated the inhibitory effects of this compound on various enzyme classes. This includes a lack of data on its potential to inhibit kinases such as CML target kinase and CDK9, histone deacetylases (HDACs), GlcN-6-P synthase, or cytochrome P450 (CYP) enzymes.

Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ / Kᵢ | Assay Conditions | Findings |

|---|---|---|---|

| CML target kinase | Data not available | Data not available | Data not available |

| CDK9 | Data not available | Data not available | Data not available |

| HDACs | Data not available | Data not available | Data not available |

| GlcN-6-P synthase | Data not available | Data not available | Data not available |

Receptor Modulation and Binding Assays

Information regarding the interaction of this compound with cellular receptors is not available in the current body of scientific literature. No binding assays or modulation studies have been published concerning its effects on receptors such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5) or the transforming growth factor-beta (TGF-beta) receptor type-1.

Receptor Binding Data for this compound

| Receptor Target | Binding Affinity (Kd/Kᵢ) | Assay Type | Functional Effect |

|---|---|---|---|

| mGluR5 | Data not available | Data not available | Data not available |

Ion Channel Interactions

There are no published studies that have explored the potential for this compound to interact with or modulate the activity of ion channels.

In vitro Biological Evaluation

The in vitro biological profile of this compound remains uncharacterized in the available scientific literature.

Antimicrobial Activity

No research has been conducted to evaluate the antimicrobial properties of this compound. Consequently, there is no data on its potential antibacterial, antifungal, or antimycobacterial activity.

Antimicrobial Activity of this compound

| Microbial Strain | MIC (Minimum Inhibitory Concentration) | Method |

|---|---|---|

| Bacteria | ||

| Data not available | Data not available | Data not available |

| Fungi | ||

| Data not available | Data not available | Data not available |

| Mycobacteria |

Antioxidant Activity

The potential antioxidant properties of this compound have not been investigated. There are no available studies, such as free radical scavenging assays, to determine its capacity to counteract oxidative stress.

Antioxidant Activity of this compound

| Assay Type | Activity Measurement | Results |

|---|

Anti-inflammatory Properties

Research into the aminopyrazine scaffold, to which this compound belongs, indicates a potential for anti-inflammatory activity. Studies on various aminopyrazine derivatives have shown that they can inhibit key pathways involved in the inflammatory response. For instance, certain novel aminopyrazine derivatives have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov This enzyme is a crucial component of the p38 MAPK signaling pathway, which plays a significant role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Compounds were found to actively suppress the production of TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells, a human monocytic cell line often used to model inflammatory responses. nih.gov Similarly, other related heterocyclic structures, such as imidazo[1,2-a]-pyrazine-3-(7H)-imine derivatives, have demonstrated significant anti-inflammatory effects in cellular tests. nih.gov These findings suggest that the core aminopyrazine structure is a promising backbone for the development of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Related Aminopyrazine Derivatives

| Compound Class | Target | Mechanism | Cellular Model | Observed Effect |

|---|---|---|---|---|

| Aminopyrazine Derivatives nih.gov | MK-2 | Inhibition of p38 MAPK pathway | THP-1 cells | Suppression of LPS-stimulated TNF-α production |

Antiviral Activity

The 2,6-disubstituted pyrazine (B50134) framework, a key feature of this compound, has been explored for its antiviral properties. A study identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2, alpha (CSNK2A), a protein kinase that is exploited by various viruses for their replication. nih.gov

Several pyrazine analogues demonstrated inhibitory activity against the murine hepatitis virus (MHV), a coronavirus that is orthologous to SARS-CoV-2. nih.gov The antiviral potency of these compounds was found to correlate with their CSNK2A inhibitory activity. nih.gov The research highlighted that modifications at the 2- and 6-positions of the pyrazine ring are critical for optimizing both cellular potency and antiviral effects. nih.gov This suggests that this compound could possess antiviral potential worthy of investigation. The broader class of pyridine (B92270) compounds has also been recognized for a wide range of therapeutic properties, including antiviral action. nih.gov

Table 2: Antiviral Activity of 2,6-Disubstituted Pyrazine Derivatives Against Murine Hepatitis Virus (MHV) nih.gov

| Compound | Target | Viral Replication Inhibition IC₅₀ (µM) |

|---|---|---|

| Pyrazine Analogue 1 | CSNK2A | 0.8 |

| Pyrazine Analogue 2 | CSNK2A | 8.6 |

| Pyrazine Analogue 3 | CSNK2A | 2.5 |

Antidiabetic Activity

While direct studies on the antidiabetic properties of this compound are not available, research on related heterocyclic structures containing piperazine (B1678402) and pyridine moieties has shown promise. Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of therapeutics for type 2 diabetes, and various piperazine and pyridine derivatives have been investigated for this activity. pensoft.net For example, certain piperazine sulphonamide derivatives have been shown to inhibit the DPP-4 enzyme in vitro. pensoft.net

Other studies on aryl piperazines have identified compounds that promote glucose uptake and can moderate fasting blood glucose and insulin (B600854) levels in animal models of diabetes. mdpi.com The antidiabetic effects of many heterocyclic compounds are often linked to their ability to inhibit enzymes like α-glucosidase and α-amylase or to protect pancreatic β-cells from damage. nih.govmdpi.com Given that the broader class of compounds containing pyridine and piperazine-like structures has shown potential, it is plausible that aminopyrazine derivatives could be explored for similar activities.

Cytotoxicity Profiling and Anticancer Activity in Cell Lines (e.g., HepG2)

The anticancer potential of pyridine and pyrazine derivatives has been evaluated against various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. Several studies have demonstrated that compounds with these core structures exhibit potent cytotoxic effects. For example, novel pyridine and pyrazolyl pyridine conjugates have been shown to have significant cytotoxicity against HepG2 cells, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. nih.gov

Similarly, imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives have been screened against a panel of cancer cells, with several compounds showing promising activity against HepG2 cells. rsc.org Research on 2-phenazinamine derivatives, which share a similar amino-heterocycle structure, also reported potent anticancer effects against HepG2 cells, comparable to the standard drug cisplatin. nih.gov These collective findings indicate that the chemical scaffold of this compound is relevant to the field of anticancer research, particularly for liver cancer.

Table 3: Cytotoxicity of Related Compounds Against HepG2 Cancer Cells

| Compound Class | Compound Example | Cytotoxicity (IC₅₀ or GI₅₀) | Reference |

|---|---|---|---|

| Pyrazolyl Pyridine Conjugate | Compound 9 | 0.18 µM | nih.gov |

| Thieno[3,2-b]pyridine Derivative | Compound 2f | 1.2 µM | nih.gov |

| Imidazo[1,2-a]pyridine Derivative | Compound 12b | 13 µM | rsc.org |

Elucidation of Cellular Mechanisms (e.g., Signal Transduction, Gene Expression Modulation, Apoptosis Induction, Cell Cycle Regulation)

The anticancer activity of pyrazine and pyridine derivatives is often underpinned by their ability to modulate fundamental cellular processes.

Signal Transduction: Structurally related aminopyrazines have been shown to inhibit the MK-2/p38 MAPK signal transduction pathway, which is involved in both inflammation and cancer. nih.gov Other related compounds, such as triazolo[4,3-a] pyrazine derivatives, have been developed as dual inhibitors of the c-Met and VEGFR-2 signaling pathways, which are critical for tumor growth, invasion, and angiogenesis. frontiersin.org

Gene Expression Modulation: The inhibition of signaling pathways invariably leads to changes in gene expression. For instance, treatment of cancer cells with c-Met/VEGFR-2 inhibitors was shown to alter the expression levels of these kinases at the genetic level, as confirmed by fluorescence quantitative PCR. frontiersin.org Similarly, certain quinoline (B57606) derivatives can decrease the gene expression of inflammatory markers like iNOS. tbzmed.ac.ir

Apoptosis Induction: A common mechanism of anticancer action for these compounds is the induction of programmed cell death, or apoptosis. Studies on 2,2'-bipyridine (B1663995) derivatives in HepG2 cells revealed that they induce an accumulation of reactive oxygen species (ROS) and cause mitochondrial membrane depolarization, which are key events that trigger apoptosis. nih.govdovepress.com Further research on other pyridine derivatives has demonstrated the activation of caspases (caspase-3, -8, and -9), the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl. nih.gov

Cell Cycle Regulation: The ability to halt the cell cycle is another hallmark of many anticancer agents. Research on methyl 3-aminothieno[3,2-b]pyridine derivatives showed that they can alter the cell cycle profile of HepG2 cells, causing an arrest in the G2/M phase. nih.gov Other related molecules, like the kinase inhibitor 2-aminopurine, have been found to override cell cycle checkpoints, demonstrating the profound impact this class of compounds can have on cell cycle regulation. nih.gov

Preclinical In vivo Efficacy and Pharmacodynamic Studies

Assessment in Disease Models (e.g., Xenograft Tumor Models, Parkinsonian Animal Models)

Xenograft Tumor Models: To translate in vitro findings into a preclinical setting, xenograft models are essential. nih.gov In these models, human cancer cells are implanted into immunocompromised mice to evaluate a compound's therapeutic efficacy and toxicity in a living organism. nih.govnih.gov Pyridine derivatives with potent in vitro cytotoxicity have been tested in vivo; for example, one active compound was found to be effective against a xenograft mouse model of breast cancer. nih.gov Such studies are crucial for determining the potential of compounds like this compound for further development as anticancer drugs.

Parkinsonian Animal Models: The evaluation of compounds for neurodegenerative diseases like Parkinson's disease (PD) relies on specific animal models that replicate features of the disease. nih.gov These models are often induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA), which cause a loss of dopaminergic neurons similar to that seen in human PD. mdpi.comlu.se These models are critical for assessing the neuroprotective potential of new chemical entities. mdpi.com While there are currently no published studies assessing this compound or closely related aminopyrazines in Parkinsonian animal models, the presence of the pyridine moiety, a common feature in many centrally-acting agents, suggests this could be an area for future investigation.

Evaluation of Bioavailability for this compound

A comprehensive review of publicly available scientific literature and patent databases reveals no specific studies detailing the bioavailability of the chemical compound this compound. While research into compounds with similar structural motifs, such as pyrazine and pyridine derivatives, often includes pharmacokinetic and bioavailability assessments as part of preclinical development, no such data has been published for this particular molecule.

Consequently, information regarding the extent and rate at which this compound is absorbed into the systemic circulation and becomes available at the site of action is not available in the public domain. Therefore, no data tables or detailed research findings on the bioavailability of this specific compound can be provided.

Structure Activity Relationship Sar Studies of 6 Methyl N Pyridin 4 Yl Pyrazin 2 Amine Analogs

Impact of Substituent Variations on Biological Activity and Potency

The biological activity and potency of aminopyrazine derivatives are highly sensitive to the nature and position of substituents on the core heterocyclic systems.

The pyrazine (B50134) ring serves as a crucial scaffold for interaction with biological targets. Modifications to this ring can significantly alter a compound's activity. For instance, in related 2,6-disubstituted pyrazines developed as CSNK2A inhibitors, the substitution pattern on the pyrazine core is paramount for both potency and selectivity. While a 4'-carboxyphenyl group at the 2-position of the pyrazine was found to be optimal for CSNK2A activity with little tolerance for other changes, the substituent at the 6-position was more amenable to modification to fine-tune selectivity against other kinases like PIM3. nih.gov

In other series of pyrazine derivatives, the introduction of various substituents has been shown to modulate a range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com The electronic properties and steric bulk of these substituents play a pivotal role in target engagement. For many kinase inhibitors, the pyrazine nitrogen atoms act as hydrogen bond acceptors, making their accessibility critical for binding to the hinge region of the kinase ATP-binding pocket.

The pyridin-4-yl group is a common feature in many biologically active compounds, often involved in forming key interactions with target proteins. In the context of kinase inhibitors, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, or the ring itself can participate in π-stacking interactions.

SAR studies on related pyrazolopyrimidine inhibitors have shown that substitutions on a terminal pyridine ring can dramatically affect potency. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, modifications to the 7-(2-pyridylmethylamine) moiety revealed that the position and nature of substituents were critical. While substitutions at the 6'-position of the pyridine ring were generally not well-tolerated unless they were aliphatic amines, a wider variety of substituents at the 5'-position resulted in compounds with good activity. mdpi.com Furthermore, analogs bearing electron-donating groups, particularly amine-based donors, at the 4'-position of a phenyl ring attached to the core, showed excellent inhibitory activity. mdpi.com

These findings suggest that for 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine, modifications to the pyridine ring, such as the introduction of small, electron-donating groups, could enhance biological activity.

Role of Electronic and Steric Parameters in SAR

The interplay of electronic and steric factors is fundamental to the SAR of this class of compounds. The electron-donating or withdrawing nature of substituents can influence the pKa of the pyrazine and pyridine nitrogens, which in turn affects their ability to form hydrogen bonds. For instance, electron-donating groups can increase the basicity of the ring nitrogens, potentially strengthening interactions with acidic residues in a protein's active site.

Steric bulk is another critical factor. The size and shape of substituents can dictate whether a molecule can access and fit within a binding pocket. In many kinase inhibitor series, bulky substituents are often not tolerated in the hinge-binding region but can be advantageous in other areas of the ATP pocket to enhance selectivity. The planarity of the molecular skeleton, as seen in 6-methyl-pyridin-2-amine, can also be important for optimal π-stacking interactions with aromatic residues in the target protein. nih.gov

Pharmacological Potency and Selectivity Optimization Strategies

Optimizing the pharmacological potency and selectivity of this compound analogs would likely involve a multi-pronged approach. A common strategy is structure-based drug design, where co-crystal structures of lead compounds bound to their target are used to guide the design of new analogs with improved binding affinity and selectivity.

Selectivity is a major challenge in drug discovery, particularly for kinase inhibitors, due to the high degree of conservation in the ATP-binding site across the kinome. One approach to enhance selectivity is to design compounds that exploit less conserved regions of the active site or bind to allosteric sites. For example, introducing substituents that can form interactions with unique residues outside the primary binding pocket can confer selectivity. In the development of pyrazolopyrimidine IRAK4 inhibitors, structure-based design informed by co-crystal structures led to the identification of a dihydrobenzofuran series with superior drug-like properties, potency, and selectivity. researchgate.net

Another strategy involves modulating the physicochemical properties of the molecule to improve its pharmacokinetic profile. This can include optimizing lipophilicity (logP) and aqueous solubility to ensure good oral bioavailability and appropriate tissue distribution.

Future Directions and Translational Research Potential

Development of Novel Therapeutic Agents based on the 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine Scaffold

The scaffold of this compound is a promising starting point for the design of novel therapeutic agents, particularly in the realm of oncology. The combination of pyrazine (B50134) and pyridine (B92270) rings is a common feature in many biologically active molecules, especially kinase inhibitors. researchgate.netnih.gov Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. nih.gov

Derivatives of N-arylpyrimidin-2-amine, which are structurally analogous to the title compound, have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). researchgate.netresearchgate.net These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy for treating certain types of cancer. researchgate.net For instance, the drug Imatinib, a tyrosine kinase inhibitor, utilizes a similar structural motif, with a key intermediate being 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. mdpi.com This highlights the potential of the this compound core in the development of targeted cancer therapies.

The structure-activity relationship (SAR) of related compounds suggests that modifications to the pyrazine and pyridine rings can significantly influence potency and selectivity. mdpi.commdpi.com Future research could focus on synthesizing a library of derivatives of this compound to explore these relationships and identify compounds with optimal inhibitory activity against specific kinases.

| Compound/Scaffold | Target Kinase(s) | Therapeutic Potential | Reference |

|---|---|---|---|

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4/6 | Anticancer | researchgate.net |

| Imatinib Intermediate (related structure) | Bcr-Abl Tyrosine Kinase | Anticancer (Chronic Myeloid Leukemia) | mdpi.com |

| 2,6-disubstituted pyrazines | CSNK2A | Antiviral, Anticancer | nih.gov |

| Pyrazolopyrimidines | Mycobacterial ATP synthase | Anti-tuberculosis | mdpi.com |

Applications in Materials Science and Industrial Processes

Beyond its biomedical potential, the this compound scaffold holds promise for applications in materials science, particularly in the development of organic electronics. Pyrazine and pyridine derivatives are known for their electron-transporting and light-emitting properties, making them valuable components in Organic Light-Emitting Diodes (OLEDs). nih.govtandfonline.com

Pyrazine-based compounds have been utilized as emitters in OLEDs, contributing to enhanced device efficiency, especially in the near-infrared (NIR) spectrum. sci-hub.se The electronic properties of the pyrazine ring can be tuned through substitution, allowing for the development of materials with specific emission wavelengths. Furthermore, the integration of pyridine moieties into hole-transporting materials for OLEDs has been shown to result in devices with stable performance and reduced efficiency roll-off. nih.gov

The combination of both a pyrazine and a pyridine ring in this compound suggests its potential as a multifunctional material in OLEDs, possibly serving as an emitter, a host material, or a component of the charge-transport layers. jmaterenvironsci.com Future research could involve the synthesis and characterization of this compound and its derivatives to evaluate their photophysical and electronic properties for such applications. mdpi.comnih.gov

| Compound Class | Application | Key Properties | Reference |

|---|---|---|---|

| Pyrene–Pyridine Derivatives | Hole-Transporting Materials for OLEDs | High thermal stability, reduced efficiency roll-off | nih.gov |

| Os(II)-based Pyrazinyl Azolate Emitters | Near-Infrared (NIR) OLEDs | Efficient NIR emission | sci-hub.se |

| Pyrazine-based Fluorescent Materials | Blue-Orange Fluorescent Materials | Tunable emission spectra | tandfonline.com |

Design of Chemical Probes for Biological System Investigations

The structural characteristics of this compound also make it an attractive scaffold for the development of chemical probes to investigate biological systems. Chemical probes, such as fluorescent labels or imaging agents, are essential tools for visualizing and studying cellular processes.

The pyridine moiety, in particular, has been successfully incorporated into radiofluorinated probes for Positron Emission Tomography (PET) imaging. nih.gov For example, pyrazol-4-yl-pyridine derivatives have been developed to image specific receptors in the brain. nih.govresearchgate.net This indicates that the pyridine ring of this compound could be modified with a radiolabel, such as fluorine-18, to create a novel PET tracer.

Furthermore, the pyrazine ring system can be part of a fluorophore. By strategic chemical modifications, it is possible to design fluorescent probes based on the this compound scaffold. These probes could be designed to target specific enzymes or receptors, allowing for their visualization within cells or tissues. The development of such probes would be invaluable for basic research and could aid in drug discovery by allowing for the direct observation of drug-target engagement.

Advancement of Sustainable Synthesis Methodologies

The advancement of green and sustainable chemical processes is a critical goal in modern chemistry. The synthesis of heterocyclic compounds like this compound offers opportunities for the development of more environmentally friendly methodologies.

Traditional methods for the synthesis of pyrazines and N-aryl amines often involve harsh reaction conditions or the use of toxic reagents and solvents. rsc.org Recent research has focused on developing greener alternatives. For example, enzyme-catalyzed reactions, such as the synthesis of pyrazinamide (B1679903) using lipase, offer a milder and more selective approach. nih.gov The use of biocatalysts can reduce waste and energy consumption. nih.gov

Moreover, modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are commonly used to form the C-N and C-C bonds present in this compound. mdpi.com The sustainability of these reactions can be improved by using more efficient and recyclable catalysts, employing water as a solvent, or utilizing microwave-assisted synthesis to reduce reaction times and energy input. nih.govnih.gov Future research should focus on adapting these green chemistry principles to develop a sustainable and efficient synthesis route for this compound and its derivatives. rsc.org

| Synthetic Method | Key Features | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Enzyme-catalyzed amidation | Green, mild conditions, high selectivity | Formation of the amine linkage | nih.gov |

| Microwave-assisted synthesis | Reduced reaction times, energy efficient | General acceleration of reaction steps | nih.gov |

| Catalysis in aqueous media | Use of an environmentally benign solvent | Cross-coupling reactions | nih.gov |

| Hydrogen autotransfer catalysis | Atom-economical, sustainable | Synthesis of pyrazine ring from bio-derived alcohols | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Key steps include:

- Precursor preparation : Use 6-methylpyrazin-2-amine and 4-bromopyridine as starting materials.

- Catalytic systems : Optimize palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for cross-coupling reactions .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time/temperature (typically 80–100°C under inert atmosphere).

- Data Table :

| Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc)₂/XPhos | 78 | 98.5 |

| CuI/L-Proline | 45 | 92.0 |